4-Phenyldihydrofuran-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-phenyloxolane-2,3-dione |
InChI |
InChI=1S/C10H8O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
WYGILTLZANOLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyldihydrofuran 2,3 Dione and Analogues
Strategies for γ-Lactone Scaffold Construction:
The construction of the γ-lactone ring is a central theme in organic synthesis, with numerous methodologies developed to achieve this structural unit. These strategies range from the use of ylides to elegant transition-metal catalyzed cyclizations and innovative photocatalytic approaches.
Synthesis from Ketoacids Utilizing Sulfur Ylides (e.g., Trimethylsulfoxonium (B8643921) Iodide)
A notable method for the synthesis of γ-lactones involves the reaction of ketoacids with sulfur ylides, such as dimethylsulfoxonium methylide, which is generated from trimethylsulfoxonium iodide. acs.orgacs.org This approach represents an extension of the Johnson-Corey-Chaykovsky epoxidation. acs.orgdcu.ie The reaction proceeds in a single step and produces a variety of lactones in synthetically useful yields. acs.org
The process is initiated by the deprotonation of trimethylsulfoxonium iodide with a base like sodium hydride to form the sulfur ylide. acs.orgacs.org This ylide then attacks the keto group of the deprotonated ketoacid. acs.org Subsequent intramolecular attack by the carboxylate group on the carbon bearing the sulfoxonium group leads to a six-membered intermediate, which then undergoes ring-opening to form the desired γ-lactone. acs.org
Research by the Kokotos group demonstrated that this method is effective for a range of ketoacids. acs.orgacs.org The reaction conditions were optimized, identifying sodium hydride as the most effective base and dimethyl sulfoxide (B87167) (DMSO) as the preferred solvent. acs.org The scope of the reaction was explored with various substituted aromatic ketoacids. For instance, ketoacids with different substituents at the para position of the aromatic ring were shown to have no significant impact on the reaction outcome, affording the corresponding γ-lactones in similar yields. acs.orgacs.org However, steric hindrance, as in the case of an ortho-substituted ketoacid, was found to decrease the reaction yield. acs.orgacs.org
| Entry | Substrate (Ketoacid) | Product (γ-Lactone) | Yield (%) |
| 1 | 4-Oxo-4-phenylbutanoic acid | 4-Phenyl-dihydrofuran-2(3H)-one | 72 |
| 2 | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 4-(4-Methoxyphenyl)dihydrofuran-2(3H)-one | 75 |
| 3 | 4-(4-Chlorophenyl)-4-oxobutanoic acid | 4-(4-Chlorophenyl)dihydrofuran-2(3H)-one | 70 |
| 4 | 4-(2-Chlorophenyl)-4-oxobutanoic acid | 4-(2-Chlorophenyl)dihydrofuran-2(3H)-one | 45 |
| 5 | 4-(1-Naphthyl)-4-oxobutanoic acid | 4-(Naphthalen-1-yl)dihydrofuran-2(3H)-one | 65 |
Table 1: Synthesis of γ-Lactones from various ketoacids using trimethylsulfoxonium iodide. Data sourced from Organic Letters, 2019, 21, 5533-5537. acs.orgacs.org
Transition Metal-Catalyzed Approaches:
Transition metal catalysis offers powerful and versatile tools for the construction of γ-lactone rings, often with high efficiency and selectivity under mild conditions.
Palladium catalysis provides an effective one-step synthesis of γ-lactones from readily available homoallylic alcohols. organic-chemistry.orgorganic-chemistry.org This method is notable for its excellent functional group tolerance and high chemoselectivity under mild reaction conditions. organic-chemistry.orgorganic-chemistry.org The protocol can be used to produce a variety of aryl, alkyl, and spiro γ-lactones. organic-chemistry.orgorganic-chemistry.org A mild and efficient palladium(II)-catalyzed lactonization of homoallylic alcohols with alkynamides has also been reported to construct α-methylene-γ-lactone skeletons. researchgate.net
Copper-catalyzed reactions have emerged as a significant strategy for γ-lactone synthesis. One such method is the oxidative [3+2] cycloaddition of alkenes with anhydrides, using oxygen as the sole oxidant. nih.govacs.orgorganic-chemistry.org This process demonstrates a broad substrate scope and provides γ-lactones in good to excellent yields. nih.govacs.org The reaction involves the carboesterification of alkenes with anhydrides, leading to the formation of C(sp³)–C(sp³) and C–O bonds. acs.org
Initial studies using styrene (B11656) as a model substrate with acetic anhydride, catalyzed by Cu(OTf)₂, showed the formation of the corresponding γ-lactone. acs.org The reaction conditions were optimized to use Cu(OTf)₂ as the catalyst, LiBr as an additive, and NaOAc as a base, achieving yields up to 88%. organic-chemistry.org The substrate scope includes various para-substituted styrenes, conjugated dienes, and linear aliphatic alkenes, with a notable selectivity for terminal olefins. organic-chemistry.org
Another copper-catalyzed approach involves the intermolecular carboesterification of alkenes with α-carbonyl alkyl bromides. rsc.orgrsc.org This radical-mediated strategy provides straightforward access to polysubstituted γ-lactone skeletons with good functional group tolerance. rsc.org More recently, a copper-catalyzed carboesterification of unactivated aliphatic alkenes has been developed using a removable bidentate directing group, which allows for the synthesis of γ-lactone derivatives with excellent regioselectivity. rsc.org Furthermore, a versatile and scalable γ-lactonization of free aliphatic acids has been achieved using a copper catalyst with Selectfluor as the oxidant, which is compatible with a wide range of C-H bonds. nih.gov
| Entry | Alkene | Anhydride | Catalyst System | Yield (%) |
| 1 | Styrene | Acetic anhydride | Cu(OTf)₂, LiBr, NaOAc | 88 |
| 2 | 4-Methylstyrene | Acetic anhydride | Cu(OTf)₂, LiBr, NaOAc | 92 |
| 3 | 4-Methoxystyrene | Acetic anhydride | Cu(OTf)₂, LiBr, NaOAc | 95 |
| 4 | 4-Chlorostyrene | Acetic anhydride | Cu(OTf)₂, LiBr, NaOAc | 82 |
| 5 | 1-Octene | Acetic anhydride | Cu(OTf)₂, LiBr, NaOAc | 75 |
Table 2: Copper-Catalyzed Oxidative Cycloaddition of Alkenes and Anhydrides. Data sourced from J. Am. Chem. Soc., 2010, 132, 17652-17654. acs.orgorganic-chemistry.orgdatapdf.com
Ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful method for synthesizing unsaturated γ-lactones. organic-chemistry.orgnih.govacs.org This strategy is particularly effective for creating α,β-unsaturated lactones from diene precursors. nih.gov For example, the RCM of methallyl acrylates using the first-generation Grubbs' catalyst can produce 4-methyl-5-alkyl-2(5H)-furanones in good to high yields. organic-chemistry.orgacs.org This is noteworthy because both double bonds in the starting acrylates are electron-deficient. organic-chemistry.org
The success of the RCM reaction is often dependent on the substrate concentration, with lower concentrations favoring the desired cyclization over intermolecular cross-metathesis. researchgate.net The presence of additives like titanium isopropoxide can also be beneficial, as it may prevent the formation of unproductive stable chelates between the catalyst and the ester carbonyl group. nih.gov RCM has also been employed in the synthesis of optically active unsaturated γ- and δ-lactones through a modular approach involving asymmetric allylic carboxylation followed by RCM with a second-generation Grubbs' catalyst. rsc.org
| Entry | Substrate (Methallyl Acrylate) | Catalyst | Yield (%) |
| 1 | Methallyl acetate | Grubbs' Catalyst I | 85 |
| 2 | Methallyl propionate | Grubbs' Catalyst I | 82 |
| 3 | Methallyl isobutyrate | Grubbs' Catalyst I | 78 |
Table 3: Ruthenium-Catalyzed RCM for Unsaturated γ-Lactones. Data sourced from J. Org. Chem. 2005, 70, 3130-3136. acs.org
Photocatalytic Methods for γ-Lactone Formation
Photocatalysis has emerged as a green and efficient strategy for the synthesis of γ-lactones. cost-chaos.orgacs.org Visible-light photoredox catalysis can achieve direct γ-lactone formation through the hydroxylalkylation of aromatic alkenes followed by transesterification. acs.org This intermolecular approach reacts styrenes with α-bromo esters without the need for an external oxidant. acs.org
Another photocatalytic protocol utilizes Ru(bpy)₃Cl₂ as the photocatalyst for the synthesis of γ-lactones from alkenes. organic-chemistry.orgacs.org This method is described as mild and reproducible. organic-chemistry.org Mechanistic studies using high-resolution mass spectrometry have been employed to monitor the photocatalytic reactions and identify radical intermediates. acs.org Furthermore, a photochemoenzymatic approach has been developed, which combines photocatalytic C-C bond formation with an enzymatic asymmetric reduction to produce chiral γ-lactones from simple aldehydes and acrylates. researchgate.net An organic dye-photocatalyzed lactonization–alkynylation cascade of homoallylic cesium oxalates has also been reported for the synthesis of highly functionalized lactones. nih.gov
Kowalski Homologation in Chiral γ-Butyrolactone Synthesis
The Kowalski ester homologation is a powerful tool in organic synthesis for the one-carbon extension of esters. A modified version of this reaction has been effectively utilized to construct chiral γ-butyrolactone frameworks, which are core structures in numerous natural products. nih.govresearchgate.net This methodology is particularly valuable for creating functionalized chiral scaffolds efficiently. nih.gov The reaction has been applied in the total syntheses of various natural products, demonstrating its utility in constructing the central γ-butyrolactone core with precise control over stereochemistry. researchgate.netdntb.gov.ua
The key to this transformation is its ability to generate β,γ-vicinal stereogenic centers, which are essential for the synthesis of optically active tetrahydrofuran (B95107) lignans. researchgate.net The process has been shown to be highly efficient, often proceeding with excellent levels of enantio- and diastereocontrol. researchgate.net A notable feature is the divergent synthetic strategy it enables, allowing for the creation of multiple complex molecules from common chiral γ-butyrolactone intermediates. nih.govresearchgate.net This approach has been used for protecting-group-free asymmetric total syntheses of various compounds, highlighting its efficiency and conciseness. nih.govacs.org
Table 1: Application of Modified Kowalski Homologation
| Product Class | Key Feature | Significance | Reference |
|---|---|---|---|
| Functionalized chiral γ-butyrolactone scaffolds | Divergent synthetic strategy | Straightforward, protecting-group-free asymmetric total syntheses | nih.gov |
| Tetrahydrofuran lignans | Construction of β,γ-vicinal stereogenic centers | Concise and effective synthesis of optically active compounds | researchgate.net |
Cyclocondensation Reactions for Dihydrofuran-2,3-dione Ring Formation
A primary and widely explored method for synthesizing the furan-2,3-dione ring system is the cyclocondensation reaction of 1,3-dicarbonyl compounds with oxalyl chloride. researchgate.netresearchgate.net This approach is considered a convenient route to these important oxygen-containing heterocyclic starting materials. researchgate.net The resulting furan-2,3-diones are versatile synthons for a variety of other heterocycles. researchgate.netacgpubs.org
The reaction mechanism involves the initial formation of an acyl chloride from the enol form of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization to form the dihydrofuran-2,3-dione ring with the elimination of hydrogen chloride. This method is applicable to a range of 1,3-dicarbonyl precursors, allowing for the synthesis of furan-2,3-diones with various substituents at the C4 and C5 positions. For instance, the reaction of p,p'-dimethoxydibenzoylmethane with oxalyl chloride yields the corresponding 4,5-disubstituted furan-2,3-dione. researchgate.net Similarly, 4-aroyl-5-aryl-furan-2,3-diones can be synthesized via the cyclocondensation of appropriate 1,3-dicarbonyl compounds with dialkylurea derivatives. acgpubs.org
Specific Synthetic Routes and Precursor Derivatizations for 4-Phenyldihydrofuran-2,3-dione
The synthesis of this compound specifically relies on the general cyclocondensation strategy, utilizing a precursor that incorporates the required phenyl group at the desired position. The key precursor for this synthesis is a β-ketoester or a 1,3-diketone bearing a phenyl group, such as ethyl benzoylacetate or benzoylacetone.
The general synthetic route involves the reaction of a phenyl-substituted 1,3-dicarbonyl compound with oxalyl chloride. researchgate.net For example, the synthesis of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione is achieved by reacting 1,3-diphenylpropane-1,3-dione (B8210364) with oxalyl chloride. researchgate.net To obtain this compound, a suitable precursor would be a compound like ethyl 2-phenyl-3-oxobutanoate or phenylmalonic acid derivatives, which upon reaction with oxalyl chloride would lead to the desired product.
Derivatization of the precursor is a key step. For instance, creating variously substituted 4-aroyl-5-aryl-furan-2,3-diones involves starting with appropriately substituted dibenzoylmethanes. researchgate.netacgpubs.org These precursors are themselves typically synthesized through Claisen condensation between an appropriate ester and a ketone. Once the this compound is formed, it can serve as a substrate for further reactions, such as nucleophilic additions or cycloadditions, to generate more complex molecular architectures. researchgate.netresearchgate.net
Table 2: Precursors for Substituted Dihydrofuran-2,3-diones
| Target Compound | Precursor 1 | Precursor 2 | Method | Reference |
|---|---|---|---|---|
| 4,5-disubstituted furan-2,3-diones | 1,3-Dicarbonyl compounds | Oxalyl chloride | Cyclocondensation | researchgate.net |
| 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-furan-2,3-dione | p,p'-Dimethoxydibenzoylmethane | Oxalyl chloride | Cyclocondensation | researchgate.net |
| 1H-pyrrole-2,3-dione derivatives | 4-aroyl-5-aryl-furan-2,3-dione | Asymmetric dialkylurea derivatives | Cyclocondensation | acgpubs.org |
Chemical Reactivity and Reaction Mechanisms of 4 Phenyldihydrofuran 2,3 Dione and Dihydrofuran 2,3 Dione Derivatives
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbons in the dihydrofuran-2,3-dione ring system makes it a prime target for nucleophilic attack. These reactions can proceed with the retention of the ring structure or lead to its cleavage, depending on the nature of the nucleophile and the reaction conditions.
Reactivity with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Semicarbazones, Ureas, Amines, Isocyanates, Oximes)
Dihydrofuran-2,3-diones readily react with a diverse range of nitrogen-containing nucleophiles, serving as versatile synthons for the preparation of various heterocyclic compounds. The reactions of 4-benzoyl-5-phenyl-2,3-furandione and 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione, close analogs of the title compound, provide significant insight into these transformations.
The interaction with bifunctional nucleophiles often results in condensation and the formation of new heterocyclic rings. For instance, the reaction with o-phenylenediamine (B120857) leads to the formation of quinoxalinone derivatives. nih.govwikipedia.org Similarly, reactions with substituted ureas can yield pyrimidine (B1678525) derivatives. nih.gov The reaction with hydrazine (B178648) and its derivatives is a common route to produce pyridazinones. beilstein-journals.org
Monofunctional nitrogen nucleophiles, such as acetamide (B32628) and methylcarbamate, typically react via nucleophilic addition to one of the carbonyl groups, which can be followed by ring opening to yield benzoylmalonic acid derivatives. nih.gov The general mechanism for the reaction with amines involves an initial nucleophilic attack on a carbonyl carbon, which can be followed by a series of steps leading to various products. nih.gov The reaction of furan-2-carbonyl isothiocyanate with nitrogen nucleophiles has also been explored as a synthetic route to novel azines and azoles.
The table below summarizes the outcomes of reactions between dihydrofuran-2,3-dione derivatives and various nitrogen nucleophiles.
| Nucleophile | Dihydrofuran-2,3-dione Derivative | Product Type |
| o-Phenylenediamine | 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione | Quinoxaline derivatives nih.gov |
| Substituted Ureas | 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione | Pyrimidine derivatives nih.gov |
| Hydrazines | 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione | Pyridazinone derivatives beilstein-journals.org |
| Acetamide | 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione | Benzoylmalonic acid derivatives nih.gov |
| Methylcarbamate | 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione | Benzoylmalonic acid derivatives nih.gov |
| Semicarbazones | 4-Benzoyl-5-phenyl-2,3-furandione | Ring-cleaved products wikipedia.org |
| Oximes | 4-Benzoyl-5-phenyl-2,3-furandione | Ring-cleaved products wikipedia.org |
Furan (B31954) Ring Cleavage and Opening Processes Initiated by Nucleophilic Attack
The cleavage of the furan ring is a common outcome in reactions with nucleophiles. The site of the initial nucleophilic attack is a critical determinant of the reaction pathway. Theoretical studies using density functional theory on related five-membered heterocyclic 2,3-diones have shown that the preferred site of nucleophilic attack can vary. nih.gov For some systems, conjugate addition to the C5 position is favored over direct addition to the carbonyl groups. nih.gov
In the case of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036), reactions with nucleophiles such as semicarbazones, ureas, and hydrazines have been reported to cause the cleavage of the furan ring. wikipedia.org This reactivity is often initiated by a Michael-type attack of the nitrogen atom on the C-5 position of the furandione ring. wikipedia.org The subsequent ring opening leads to the formation of linear intermediates which can then cyclize to form different heterocyclic structures or undergo further reactions. For example, the alkaline treatment of certain 1,3-propanedione derivatives, formed from the ring opening of furandiones, results in the removal of a benzoyl group to yield 3-aroylmethyl-2(1H)-quinoxalinones. wikipedia.org
Cycloaddition Reactions
4-Phenyldihydrofuran-2,3-dione and its derivatives can participate in cycloaddition reactions, either directly or through the formation of reactive intermediates. These reactions are powerful tools for the construction of complex cyclic systems.
[4+1] and [4+2] Cycloaddition Processes
While direct [4+2] cycloaddition (Diels-Alder reaction) of the dihydrofuran-2,3-dione ring system acting as a diene is not commonly reported, the thermal or photochemical generation of reactive intermediates that subsequently undergo cycloaddition is a key reaction pathway. researchgate.netchemrxiv.org Thermolysis of 4,5-disubstituted-2,3-furandiones can lead to the in-situ generation of acylketenes. nih.gov These acylketenes are highly reactive and can be trapped by [2+4] cycloaddition reactions with heterodienophiles. nih.gov
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. researchgate.net Furan and its derivatives are known to participate in Diels-Alder reactions, typically with electron-deficient dienophiles. chemrxiv.org While the dihydrofuran-2,3-dione itself is not a typical diene for this reaction, its derivatives or intermediates can be designed to undergo such transformations. For instance, intramolecular cycloaddition reactions of furo[3,4-b]indoles have been utilized in alkaloid synthesis. frontiersin.org
Reactivity with Dienophiles and Heterocumulenes (e.g., Carbodiimides, Ketenimines, Isocyanides, Azirines)
As mentioned, acylketenes generated from the thermolysis of dihydrofuran-2,3-diones are reactive intermediates that can undergo cycloaddition with various dienophiles and heterocumulenes.
A notable example is the reaction of acylketenes, generated from the thermolysis of 5-arylfuran-2,3-diones, with 3-aryl-2H-azirines. This reaction can lead to the formation of bridged 5,7-dioxa-1-azabicyclo[4.4.1]undeca-3,8-diene-2,10-diones or ortho-fused tetrahydrobis nih.govnih.govoxazino[3,2-a:3′,2′-d]pyrazine-4,10-diones, depending on the substituents on the reactants. nih.govbeilstein-journals.orgnih.gov
The reactivity of acylketenes with other heterocumulenes can be inferred from the general reactivity of these species.
Carbodiimides (RN=C=NR): These compounds can participate in cycloaddition reactions. While direct evidence for their reaction with acylketenes from furandiones is scarce, the electrophilic nature of the central carbon in carbodiimides suggests the possibility of a [4+2] cycloaddition with the acylketene acting as the diene.
Ketenimines (R₂C=C=NR): Ketenimines are known to act as dienophiles in aza-Diels-Alder reactions. Their reaction with acylketenes could potentially lead to the formation of six-membered heterocyclic rings.
Isocyanides (R-N≡C): Isocyanides can undergo [4+1] cycloaddition reactions. It is plausible that they could react with the acylketene intermediate to form five-membered rings.
The following table outlines the potential cycloaddition reactions of acylketenes derived from dihydrofuran-2,3-diones with various heterocumulenes.
| Heterocumulene | Potential Cycloaddition Type with Acylketene | Potential Product |
| Azirines | [4+2] and other complex cycloadditions | Bridged and ortho-fused heterocyclic systems nih.govbeilstein-journals.orgnih.gov |
| Carbodiimides | [4+2] | Six-membered heterocyclic compounds |
| Ketenimines | [4+2] (Aza-Diels-Alder) | Six-membered nitrogen-containing heterocycles |
| Isocyanides | [4+1] | Five-membered heterocyclic compounds |
Thermal Decomposition Pathways
The thermal decomposition of this compound and related compounds is a significant aspect of their chemistry. As previously discussed, the primary pathway for the thermal decomposition of 4,5-disubstituted-2,3-furandiones is the generation of highly reactive acylketene intermediates. nih.gov This process involves the cleavage of the furan ring and the expulsion of carbon monoxide.
Theoretical studies on the thermal decomposition of related furanone structures indicate that ring-opening reactions are a dominant feature of their early decomposition chemistry. The stability of the resulting acylketene is influenced by the substituents. For this compound, the thermolysis would generate a phenyl-substituted acylketene. This intermediate can then undergo various subsequent reactions, including intramolecular cyclizations, dimerizations, or trapping by other molecules present in the reaction medium, as seen in the cycloaddition reactions discussed above. The presence of a phenyl group can influence the stability and subsequent reactivity of the acylketene intermediate.
Generation and Reactivity of α-Oxoketene Intermediates
The thermolysis of furan-2,3-diones, the unsaturated analogs of the titular compound, is well-established to proceed through the elimination of carbon monoxide to furnish highly reactive α-oxoketenes (acylketenes). By analogy, the thermal decomposition of this compound is postulated to undergo a similar, albeit more complex, transformation. The initial step likely involves a retro-Diels-Alder or related cycloreversion reaction, which, depending on the substitution, can lead to the formation of ketene (B1206846) intermediates.
These α-oxoketenes are exceptionally reactive electrophiles. Their chemical behavior is dominated by several key reaction types:
Nucleophilic Addition: They readily react with a wide range of nucleophiles. For instance, in the presence of water, alcohols, or amines, they are rapidly trapped to form β-keto carboxylic acids and their corresponding esters and amides, respectively.
Cycloaddition Reactions: α-Oxoketenes can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienophiles, where the ketene acts as the diene component. They can also undergo [2+2] cycloadditions with alkenes and other unsaturated systems to form four-membered rings.
Dimerization: In the absence of other trapping agents, these ketenes can dimerize to form δ-lactones or other complex structures.
The phenyl group at the 4-position of the parent dihydrofurandione ring significantly influences the stability and reactivity of the resulting ketene intermediate, should one be formed.
Thermal Stability and Decomposition Kinetics
The thermal stability of dihydrofuran-2,3-dione derivatives is influenced by the nature and position of substituents on the ring. Computational studies on similar heterocyclic systems, such as dihydropyrans, have shown that substituent groups can significantly lower the activation energy for thermal decomposition. For instance, methyl substituents on a dihydropyran ring were found to decrease the activation free energy by stabilizing the transition state.
For this compound, the phenyl group is expected to play a major role in its thermal stability. It can offer resonance stabilization to radical intermediates that may form during decomposition, potentially lowering the temperature required for thermolysis compared to unsubstituted analogs. The decomposition process is likely to be a multi-step reaction, as observed in other complex energetic materials.
Kinetic parameters for the thermal decomposition of related heterocyclic compounds have been determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies often reveal complex decomposition profiles that are modeled using multi-step reaction mechanisms.
Table 2: Factors Influencing Thermal Stability of Dihydrofuran-2,3-dione Derivatives
| Factor | Influence on Stability | Rationale |
|---|---|---|
| Aromatic Substituents (e.g., Phenyl) | Decreased stability | Resonance stabilization of radical intermediates or transition states. |
| Alkyl Substituents | Generally decreased stability | Hyperconjugative stabilization of transition states. |
| Electron-withdrawing Groups | Variable | Can destabilize carbocationic intermediates but may influence other pathways. |
| Ring Strain | Decreased stability | Higher ground-state energy facilitates ring-opening. |
Rearrangement Reactions and Isomerization Processes of Dihydrofuran-2,3-dione Derivatives
Rearrangement reactions are fundamental to the chemistry of dihydrofuran-2,3-dione derivatives, often proceeding through the highly reactive intermediates generated during thermolysis or photolysis. The Wolff rearrangement serves as a useful model for understanding these processes. drugfuture.comwikipedia.org In this reaction, an α-diazoketone rearranges to a ketene, which can then be trapped by nucleophiles. This reaction is a cornerstone of the Arndt-Eistert synthesis for one-carbon homologation of carboxylic acids. organic-chemistry.org
For dihydrofuran-2,3-diones, a similar rearrangement could be envisioned following an initial ring-opening event. If a carbene-like intermediate is formed, a 1,2-shift of the phenyl group or another substituent could occur, leading to an isomeric ketene. Such rearrangements are often stereospecific, with retention of configuration in the migrating group.
Isomerization processes can also occur under milder conditions. For example, enolizable dihydrofurandiones can undergo keto-enol tautomerism. Furthermore, cis-trans isomerization at substituted carbon atoms within the ring can be promoted by acid or base catalysis, or by thermal energy, leading to a mixture of diastereomers.
Oxidation Reactions to Furan-2,3-dione Analogues
The dihydrofuran ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic furan ring system. The oxidation of this compound to 4-phenylfuran-2,3-dione (B14610859) represents a formal dehydrogenation and results in a more conjugated, aromatic system.
Various oxidizing agents can be employed for this transformation. A review of furan oxidation indicates that the reaction can proceed through different mechanisms depending on the oxidant and conditions. researchgate.net Common reagents used for the oxidation of similar heterocyclic systems include:
High-valent metal oxides (e.g., MnO₂, CrO₃)
Quinones with high reduction potentials, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Catalytic oxidation using air or oxygen in the presence of a suitable metal catalyst.
The oxidation of a dihydrofuran to a furan is often thermodynamically favorable due to the gain in aromatic stabilization energy. Studies on the oxidation of related 2,3-dihydrobenzofurans have shown that such transformations are readily achievable. rsc.org The resulting furan-2,3-dione is a highly reactive species itself, known to be a potent dienophile and precursor to α-oxoketenes.
Computational and Theoretical Chemistry Studies on Dihydrofuran 2,3 Diones
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the molecular and electronic structures of organic molecules like 4-Phenyldihydrofuran-2,3-dione. DFT calculations are instrumental in predicting geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure.
For the parent furan-2,3-dione scaffold, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G**, have been utilized to investigate its reactivity in cycloaddition reactions. These studies provide optimized geometries that are crucial for understanding the molecule's stability and preferred conformations. While specific DFT data for this compound is not abundant in publicly accessible literature, the principles from studies on related furanones and other heterocyclic systems are directly applicable. For instance, DFT calculations on similar structures help in understanding how the phenyl substituent at the 4-position influences the geometry and electronic distribution of the dihydrofuran-2,3-dione ring.
The electronic properties, including the distribution of electron density, dipole moment, and electrostatic potential, are also readily calculated using DFT. These properties are critical in predicting the molecule's behavior in various chemical environments and its interactions with other molecules.
Table 1: Representative DFT Functionals and Basis Sets in Heterocyclic Chemistry
| Method | Description | Typical Application |
|---|---|---|
| B3LYP | A popular hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, electronic structure calculations, and prediction of vibrational frequencies. |
| 6-311++G "** | A Pople-style basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogens, providing flexibility for describing electron distribution. | High-accuracy calculations of molecular properties, particularly for systems with potential for long-range interactions or anionic character. |
Semi-Empirical Molecular Orbital Calculations (e.g., AM1, PM3, CNDO, MNDO, MMP2)
Before the widespread use of DFT, semi-empirical molecular orbital methods like AM1 (Austin Model 1) and PM3 (Parametrized Model 3) were workhorse tools for computational chemists. These methods are computationally less intensive than DFT and can be applied to larger molecular systems. They utilize parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations.
Studies on related compounds, such as 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione, have employed the AM1 method to investigate reaction pathways, including thermolysis and [4+2] cycloaddition reactions. researchgate.net These calculations help in understanding the electronic structure of reactants, transition states, intermediates, and final products. researchgate.net While less accurate than modern DFT methods, semi-empirical calculations can still provide valuable qualitative insights into molecular properties and reactivity trends. Methods like CNDO (Complete Neglect of Differential Overlap) and MNDO (Modified Neglect of Diatomic Overlap) represent earlier stages in the development of semi-empirical techniques.
Table 2: Overview of Common Semi-Empirical Methods
| Method | Key Features |
|---|---|
| AM1 | A modification of the MNDO method with improved treatment of hydrogen bonding. |
| PM3 | A re-parameterization of the AM1 method, often providing better geometries for certain classes of molecules. |
| CNDO | One of the earliest semi-empirical methods, involving significant approximations. |
| MNDO | An improvement over CNDO with a more rigorous theoretical foundation. |
| MMP2 | A molecular mechanics force field, distinct from molecular orbital methods, used for conformational analysis. |
Elucidation of Reaction Mechanisms, Transition States, and Reaction Pathways
For the furan-2,3-dione system, theoretical studies have been conducted on its 1,3-dipolar cycloaddition reactions. ias.ac.inresearchgate.net These studies, using DFT at the B3LYP/6-311++G** level, have explored the mechanism and regioselectivity of such reactions. ias.ac.inresearchgate.net The calculations of activation energies help in predicting the feasibility and outcome of the reaction. ias.ac.inresearchgate.net While a specific study on this compound is not detailed, the principles derived from the parent system are highly relevant. The presence of the phenyl group at the 4-position would be expected to influence the electronic properties of the double bond within the ring, thereby affecting its reactivity as a dipolarophile.
Computational studies on the reactions of furan-2,3-diones with other reactants, such as 2H-azirines, have also been performed. nih.govbeilstein-journals.org DFT calculations at the B3LYP/6-31G(d) level suggest a step-wise mechanism for the formation of [4+2]-monoadducts. nih.govbeilstein-journals.org
Conformational Analysis and Energy Landscapes via Computational Modeling
Molecules with rotatable bonds, like the phenyl group in this compound, can exist in multiple conformations. Computational modeling is a powerful tool for performing conformational analysis and mapping the energy landscape of a molecule. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation.
Analysis of Electronic Structure, including HOMO-LUMO Energies and Molecular Electrostatic Potential
The electronic structure of a molecule governs its reactivity. Key descriptors of the electronic structure include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For furan-2,3-dione, a known electron-deficient dipolarophile, the LUMO is expected to be of low energy, making it susceptible to nucleophilic attack or reaction with electron-rich species. ias.ac.inresearchgate.net The introduction of a phenyl group at the 4-position will modulate the energies of the HOMO and LUMO. Computational studies on furan-2,3-dione in the context of 1,3-dipolar cycloaddition reactions have utilized Frontier Molecular Orbital (FMO) theory, which relies on HOMO-LUMO interactions, to explain the observed regioselectivity. ias.ac.inresearchgate.net
The Molecular Electrostatic Potential (MEP) is another important electronic structure descriptor. It is a color-coded map that shows the regions of positive and negative electrostatic potential on the molecule's surface. The MEP is useful for predicting the sites of electrophilic and nucleophilic attack.
Table 3: Interpreting Frontier Molecular Orbital Energies
| Parameter | Significance |
|---|---|
| HOMO Energy | Higher energy indicates a greater tendency to donate electrons. |
| LUMO Energy | Lower energy indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity. |
Application of Isotopic Labeling in Mechanistic Investigations
While primarily an experimental technique, isotopic labeling can be powerfully combined with computational studies to unravel reaction mechanisms. By replacing an atom in a molecule with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), chemists can trace the fate of that atom throughout a reaction.
Computationally, the effects of isotopic substitution on vibrational frequencies and reaction kinetics (known as kinetic isotope effects) can be calculated. Comparing these calculated effects with experimental data provides strong evidence for or against a proposed reaction mechanism. Although no specific examples of isotopic labeling studies involving this compound are found in the searched literature, this combined experimental-theoretical approach is a standard and powerful methodology in mechanistic organic chemistry.
Synthetic Applications of 4 Phenyldihydrofuran 2,3 Dione As a Versatile Chemical Building Block
Construction of Novel Heterocyclic Systems:
The strained five-membered ring and adjacent ketone and lactone carbonyl groups of 4-phenyldihydrofuran-2,3-dione make it a potent electrophile. This reactivity is harnessed in reactions with nitrogen, oxygen, and sulfur-containing nucleophiles to forge a variety of new heterocyclic frameworks. These reactions often proceed through a cascade mechanism involving initial nucleophilic addition, ring-opening of the furanone core, and subsequent intramolecular cyclization to yield stable aromatic and non-aromatic heterocycles.
The reaction of 4-aroyl-5-aryl-furan-2,3-diones, a class of compounds to which this compound belongs, with urea (B33335) and its derivatives provides a direct route to substituted pyrrole-2,3-diones. researchgate.net The reaction is initiated by a Michael-type addition of a nitrogen atom from urea to the C-5 position of the furan-2,3-dione ring. This is followed by an intramolecular cyclization and elimination of a water molecule to afford the pyrrole-2,3-dione derivative. researchgate.net This methodology highlights the role of the furan-2,3-dione as a synthon for building five-membered nitrogen heterocycles.
While direct synthesis of pyrimidines and oxazines from this compound is less commonly documented, the inherent reactivity of the dicarbonyl unit suggests its potential as a precursor. Pyrimidine (B1678525) rings are classically formed by the condensation of a 1,3-dicarbonyl compound (or equivalent) with urea, thiourea, or guanidine. The ring-opened intermediate from this compound could theoretically serve as the requisite dicarbonyl precursor for cyclization into pyrimidine derivatives. Similarly, the formation of oxazine (B8389632) rings often involves the reaction of 1,3- or 1,4-dicarbonyl compounds with amino alcohols, indicating a potential, though less explored, synthetic pathway.
| Reactant 1 | Reactant 2 | Product Class | Ref. |
| 4-Aroyl-5-aryl-furan-2,3-dione | N,N-dialkyl urea | Pyrrole-2,3-dione | researchgate.net |
The synthesis of quinoxalinones is a well-established application of 4-aroyl-5-aryl-furan-2,3-diones. The reaction with aromatic 1,2-diamines, such as o-phenylenediamine (B120857), proceeds readily. researchgate.net The reaction mechanism involves sequential nucleophilic attacks by the diamine at the C-2 and C-3 carbonyl carbons of the furan-dione ring, leading to ring-opening and subsequent intramolecular cyclization and dehydration to form the stable, fused quinoxalinone ring system. researchgate.net
The furan-2,3-dione scaffold is also a valuable precursor for pyrazolone (B3327878) and imidazole (B134444) synthesis. Pyrazolones are typically synthesized through the condensation of a β-ketoester or a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.govresearchgate.net The reaction of this compound with hydrazine would involve the opening of the lactone ring to form a keto-acid intermediate, which can then cyclize to produce a 5-pyrazolone ring. Imidazoles can be prepared via the Debus synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The dicarbonyl moiety of this compound makes it a suitable substrate for such multicomponent reactions to generate highly substituted imidazoles. chemistry.ge
| Reactant 1 | Reactant 2 | Product Class | Ref. |
| 4-Aroyl-5-aryl-furan-2,3-dione | o-Phenylenediamine | Quinoxalin-2-one | researchgate.net |
| Furan-2,3-dione derivative | Hydrazine Hydrate | Pyridazinone (related to Pyrazolone) | nih.gov |
| 1,2-Dicarbonyl compound (e.g., from furan-dione) | Aldehyde + Ammonia | Imidazole | chemistry.ge |
The construction of complex, multi-ring systems such as ortho-fused and bridged heterocycles can be achieved using cycloaddition reactions. airo.co.in While specific examples employing this compound are not extensively reported, its structural features suggest potential utility in such transformations. The endocyclic double bond within the furanone ring, activated by adjacent carbonyl groups, could potentially act as a dienophile in [4+2] Diels-Alder reactions with suitable dienes to form bridged bicyclic systems.
Furthermore, thermal or photochemical decomposition of related 4-aroyl-5-aryl-furan-2,3-diones is known to generate highly reactive diacylketene intermediates. researchgate.net These intermediates can undergo dimerization or participate in [4+2] cycloadditions, acting as either the diene or dienophile component, to yield complex fused structures like pyran-4-ones. researchgate.net Similar reactivity could be exploited for this compound to access unique ortho-fused heterocyclic frameworks. The development of intramolecular cycloaddition strategies, where the diene or dienophile is tethered to the furanone core, could also provide a pathway to intricate polycyclic alkaloids and other complex natural product scaffolds. nih.gov
Intermediate in the Synthesis of Complex Organic Molecules
The utility of this compound and its derivatives extends to their role as key intermediates in the synthesis of more complex and biologically active molecules. researchgate.net The furanone core serves as a versatile building block that can be elaborated into larger, more functionalized structures. For example, a related precursor, 1,3-diphenylpropane-1,3-dione (B8210364), is used to construct a 4-benzoyl-5-phenylfuran unit, which is then integrated into a coumarin (B35378) scaffold. researchgate.net This multi-step synthesis demonstrates how the furanone moiety, generated in situ or used as a stable intermediate, provides the structural foundation for building larger heterocyclic systems with potential pharmacological applications. The ability to introduce diverse substituents onto the furanone ring allows for the generation of libraries of complex molecules for biological screening. researchgate.net
Applications in Materials Science and Polymer Chemistry
While the direct application of this compound in materials science is an emerging area, the constituent dihydrofuran ring is a known polymerizable monomer. The parent compound, 2,3-dihydrofuran, can undergo cationic polymerization to produce poly(2,3-dihydrofuran), a biorenewable and degradable thermoplastic with high tensile strength and toughness. nih.govresearchgate.net This suggests that the dihydrofuran scaffold present in the title compound could potentially be incorporated into polymer backbones.
Furthermore, the heterocyclic systems derived from this compound have potential applications in materials science. For instance, conjugated copolymers containing fused heterocyclic units, such as benzothiadiazole, have been synthesized and investigated for their use in photovoltaic cells. polymer.cn The ability to synthesize a wide range of functionalized heterocycles from this compound opens the possibility of creating novel monomers for the synthesis of advanced polymers with tailored optoelectronic or thermal properties. strath.ac.uk
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Phenyldihydrofuran-2,3-dione, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via asymmetric organocatalytic Diels-Alder reactions or vinylogous Michael addition/cyclization cascades. For example, enantioselective synthesis using chiral amines (e.g., Koga amine) can yield trans-diastereomers with high selectivity (dr = 1:14) . Optimization involves adjusting catalysts (e.g., proline derivatives), solvent polarity, and temperature. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography.
Q. Which analytical techniques are critical for characterizing this compound and confirming its stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., δ 177.0 ppm for the carbonyl group) confirm structural integrity .
- Chiral HPLC : Resolves enantiomers (e.g., Daicel Chiralpak AD-H column, 5% isopropanol/hexane) to determine enantiomeric excess (78% ee in one study) .
- X-ray Crystallography : SHELXL or OLEX2 software refines crystal structures, resolving bond lengths/angles and confirming stereochemistry .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers).
- Follow spill management protocols: adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what factors influence diastereomeric ratios?
- Methodological Answer :
- Use chiral organocatalysts (e.g., thiourea-based catalysts) to control stereochemistry.
- Solvent choice (e.g., toluene for better enantioselectivity) and temperature gradients (e.g., −20°C to slow racemization) significantly impact diastereomeric ratios.
- Mechanistic studies (DFT calculations) can predict transition states and optimize catalyst-substrate interactions .
Q. How do computational methods (e.g., DFT) aid in understanding the reactivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT calculations (e.g., Gaussian or ORCA software) model reaction pathways, such as Diels-Alder reactions, by calculating activation energies and frontier molecular orbitals (HOMO-LUMO gaps).
- Compare computational results with experimental data (e.g., NMR coupling constants) to validate mechanistic proposals. For example, studies on fluorinated dihydropyrans used DFT to explain regioselectivity in acid-catalyzed reactions .
Q. How can conflicting crystallographic or spectroscopic data be resolved during structure elucidation?
- Methodological Answer :
- Crystallography : Use SHELXL for high-resolution refinement. If twinning occurs, employ TWIN/BASF commands in SHELX .
- NMR Ambiguities : Perform 2D experiments (COSY, HSQC) to assign overlapping signals. Cross-validate with X-ray data .
- Discrepancies in ee% : Re-run chiral HPLC under standardized conditions and confirm with polarimetry .
Q. What catalytic systems are effective for functionalizing this compound in C–H activation or cross-coupling reactions?
- Methodological Answer :
- Palladium catalysts (e.g., Pd(OAc)/ligands) enable Suzuki-Miyaura couplings with boronic acids.
- Photoredox catalysis (e.g., Ru(bpy)) can initiate radical-based functionalization.
- Monitor reactions via GC-MS or LC-MS, and isolate products using preparative HPLC .
Q. How can trace impurities (e.g., dimeric byproducts) be identified and quantified during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
